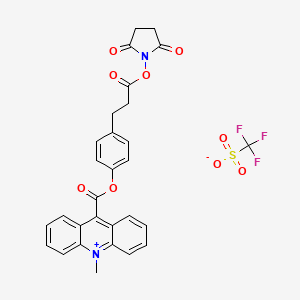

Acridinium C2 NHS Ester

Description

BenchChem offers high-quality Acridinium C2 NHS Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridinium C2 NHS Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N2O6.CHF3O3S/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32;2-1(3,4)8(5,6)7/h2-11,13-14H,12,15-17H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDRKKHKYOEOLR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23F3N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Acridinium C2 NHS Ester: A Technical Guide for Researchers

For Immediate Release

Sunnyvale, CA – December 5, 2025 – Acridinium (B8443388) C2 N-hydroxysuccinimide (NHS) Ester has emerged as a preeminent chemiluminescent labeling reagent in the fields of biomedical research and clinical diagnostics. Its robust mechanism of action, characterized by a highly efficient light-emitting reaction and a versatile conjugation chemistry, enables the development of ultrasensitive immunoassays and other detection methodologies. This technical guide provides an in-depth exploration of the core principles governing the functionality of Acridinium C2 NHS Ester, tailored for researchers, scientists, and professionals in drug development.

The Dual-Functionality of Acridinium C2 NHS Ester

Acridinium C2 NHS Ester is a molecule meticulously designed with two critical functional domains:

-

The N-Hydroxysuccinimide (NHS) Ester: This functional group provides the molecule with its conjugation capability. It readily reacts with primary amines (-NH₂) present on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, to form stable amide bonds. This reaction, known as aminolysis, is the foundation for covalently labeling target molecules.

-

The Acridinium Ester Core: This is the chemiluminescent engine of the molecule. Upon exposure to an alkaline hydrogen peroxide solution, the acridinium core undergoes a rapid chemical reaction that results in the emission of a brilliant flash of light. This light emission is quantifiable and serves as the basis for highly sensitive detection in various assay formats.

The Mechanism of Action: A Two-Stage Process

The utility of Acridinium C2 NHS Ester is realized through a sequential, two-stage mechanism: covalent conjugation followed by chemiluminescent detection.

Stage 1: Covalent Conjugation via the NHS Ester

The initial step involves the stable attachment of the acridinium label to a biomolecule of interest. The NHS ester group is highly susceptible to nucleophilic attack by the unprotonated form of a primary amine. This reaction proceeds efficiently under slightly alkaline conditions, typically at a pH between 7.2 and 9.5.[1][] The optimal pH for this conjugation is a critical parameter, as it represents a balance between maximizing the concentration of the reactive, deprotonated amine and minimizing the competing hydrolysis of the NHS ester.[1]

The competition between aminolysis (the desired reaction with the amine) and hydrolysis (reaction with water) is a key consideration in optimizing the labeling protocol. The rate of hydrolysis increases significantly with pH.[1][3][4]

Quantitative Data on NHS Ester Stability and Reactivity:

| Parameter | Condition | Value/Observation |

| Optimal pH for Conjugation | - | 8.3 - 9.5 |

| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0°C | 4 - 5 hours[3] |

| pH 8.6, 4°C | 10 minutes[3] | |

| Aminolysis vs. Hydrolysis | - | The rate of aminolysis is significantly faster than hydrolysis at optimal pH, ensuring efficient conjugation. However, at very high pH, hydrolysis becomes a major competing reaction.[][4] |

Stage 2: Chemiluminescent Reaction of the Acridinium Core

Once conjugated to the target molecule, the acridinium ester can be detected by triggering its light-emitting reaction. This is typically achieved by the sequential addition of two reagents: an acidic hydrogen peroxide solution followed by an alkaline solution. This process initiates a cascade of chemical events:

-

Attack by Hydroperoxide Anion: In the alkaline environment, hydrogen peroxide (H₂O₂) is deprotonated to form the hydroperoxide anion (HOO⁻). This potent nucleophile attacks the electron-deficient carbon atom of the acridinium ester.

-

Formation of a Dioxetanone Intermediate: This nucleophilic attack leads to the formation of a highly unstable, four-membered ring intermediate called a dioxetanone.

-

Decomposition and Light Emission: The strained dioxetanone rapidly decomposes, releasing carbon dioxide (CO₂) and an electronically excited N-methylacridone molecule.

-

Return to Ground State: The excited N-methylacridone then decays to its stable ground state, releasing the excess energy as a photon of light. The emitted light has a maximum wavelength of approximately 430 nm.[5]

This entire process is very rapid, resulting in a flash of light that is typically complete within a few seconds.[6]

Quantitative Data on Acridinium Ester Chemiluminescence:

| Parameter | Value/Observation |

| Chemiluminescence Quantum Yield | 2-7% in aqueous environments[7][8][9] |

| Detection Limit | Attomole (10⁻¹⁸) to zeptomole (10⁻²¹) range[7][10][11] |

| Light Emission Kinetics | Rapid flash, typically complete within 5 seconds[6] |

| Emission Wavelength | ~430 nm[5] |

Visualizing the Mechanisms and Workflows

To further elucidate the processes described above, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemiluminescence accompanied by the reaction of acridinium ester and manganese (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acridinium esters as high-specific-activity labels in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What Other Than Acridinium Esters? Computational Search for New Acridinium-Based Chemiluminogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acridinium esters as high-specific-activity labels in immunoassay. | Semantic Scholar [semanticscholar.org]

- 11. Acridinium esters as high-specific-activity labels in immunoassay (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Chemiluminescence Principle of Acridinium C2 NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Acridinium (B8443388) C2 N-hydroxysuccinimide (NHS) Ester, a prominent chemiluminescent labeling reagent. It details the core principles of its chemiluminescence, the mechanism of biomolecular conjugation, and its applications in high-sensitivity assays. This document includes structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the fields of life sciences and drug development.

Introduction

Acridinium C2 NHS Ester is a highly reactive chemical compound renowned for its chemiluminescent properties, making it an ideal label for immunoassays and nucleic acid probes.[1][2] Its ability to generate a strong light signal upon reaction with hydrogen peroxide in an alkaline solution allows for extremely sensitive detection, often in the attomole range.[3] The technology offers significant advantages over other methods, including high quantum yield, rapid signal generation, and superior signal-to-noise ratios.[3][4] This guide delves into the chemical principles, practical applications, and experimental methodologies associated with Acridinium C2 NHS Ester.

Core Principles

Chemical Structure and Properties

Acridinium C2 NHS Ester is a complex organic molecule that combines a light-emitting acridinium core with an amine-reactive N-hydroxysuccinimide ester group. This dual functionality allows it to be covalently linked to biomolecules such as proteins, antibodies, and nucleic acids.[3][5]

The systematic IUPAC name for the compound is [4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate.[3][6] It is uniquely identified by the CAS Registry Number 177332-37-5.[3][5]

The Chemiluminescence Reaction Mechanism

The light-emitting reaction of acridinium esters is a rapid, non-enzymatic process triggered by an oxidizing agent under alkaline conditions.[4][7] The key steps are as follows:

-

Activation: In an alkaline environment, hydrogen peroxide (H₂O₂) forms the hydroperoxide anion (HOO⁻).[8]

-

Nucleophilic Attack: The hydroperoxide anion performs a nucleophilic attack on the electron-deficient C-9 carbon of the acridinium ring.[8][9]

-

Formation of Dioxetanone Intermediate: This attack leads to the displacement of the phenoxy-NHS ester leaving group and the formation of a highly unstable, high-energy 1,2-dioxetanone intermediate.[3][8]

-

Decomposition and Excitation: The strained dioxetanone ring rapidly decomposes, releasing carbon dioxide (CO₂) and forming an electronically excited N-methylacridone.[3][8]

-

Photon Emission: The excited N-methylacridone decays to its stable ground state, releasing the excess energy as a photon of light. This emission occurs in a flash, typically lasting 1-5 seconds, with a maximum wavelength around 426 nm.[3]

The NHS Ester Labeling Chemistry

The N-hydroxysuccinimide (NHS) ester is a highly efficient reactive group for labeling biomolecules.[10] It reacts specifically with primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues in proteins or on amino-modified nucleic acids, to form a stable and covalent amide bond.[3][7][10] This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5 ensuring efficient conjugation while minimizing the hydrolysis of the NHS ester itself.[11][12]

Visualization of Key Processes

The following diagrams illustrate the core chemical reaction and a typical experimental workflow for using Acridinium C2 NHS Ester.

Caption: The chemiluminescence reaction pathway of Acridinium Ester.

Caption: A typical experimental workflow for labeling biomolecules.

Experimental Protocols

Protocol for Labeling an Antibody (e.g., IgG) with Acridinium C2 NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Acridinium C2, NHS Ester

-

Antibody (IgG) solution (free of BSA, gelatin, or free amino acids)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

1 M Sodium Bicarbonate buffer, pH 8.5-9.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex® G-25)

Procedure:

-

Prepare Antibody Solution:

-

Start with an antibody solution at a concentration of approximately 10 mg/mL in PBS buffer.

-

Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume (typically 5% of the total volume) of 1 M sodium bicarbonate buffer.[13]

-

-

Prepare Acridinium Ester Stock Solution:

-

Conjugation Reaction:

-

The optimal molar ratio of label to protein should be determined empirically, but a starting point of 5:1 to 20:1 is recommended.[13]

-

For a 10:1 molar ratio to label 1 mg of IgG (MW ~150 kDa), add approximately 4.22 µL of the 10 mg/mL Acridinium C2, NHS Ester solution to 100 µL of the 10 mg/mL IgG solution.[13]

-

Mix gently and incubate the reaction for 1 hour at room temperature, protected from light.[10]

-

-

Purification of the Conjugate:

-

Prepare a desalting column according to the manufacturer's instructions.

-

Apply the reaction mixture to the top of the column to separate the labeled antibody from the unreacted, low-molecular-weight acridinium ester.[10][13]

-

Elute with PBS buffer (pH 7.2-7.4) and collect fractions.

-

Identify the protein-containing fractions, typically the first colored band to elute. These can be confirmed by measuring absorbance at 280 nm.[4]

-

Pool the fractions containing the purified conjugate.

-

-

Storage:

General Protocol for Chemiluminescence Detection

This protocol outlines the final step in a typical sandwich immunoassay.

Materials:

-

Immobilized capture antibody with bound analyte and acridinium-labeled detection antibody.

-

Trigger Solution A: 0.1% H₂O₂ in 0.1 M Nitric Acid.[14]

-

Trigger Solution B: 0.25 M NaOH with a surfactant (e.g., 2% Triton X-100).[14]

-

Luminometer.

Procedure:

-

After the final wash step of the immunoassay to remove unbound labeled antibody, place the sample (e.g., microplate well or tube) into the luminometer.

-

Set the luminometer to inject the trigger solutions and measure the light output.

-

The instrument injects Trigger Solution A, followed immediately by Trigger Solution B.[4]

-

Measure the light emission as Relative Light Units (RLU) over a short interval, typically 1-5 seconds.[3][4]

-

The resulting signal is proportional to the amount of analyte in the original sample.

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | [4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | [3][6] |

| CAS Number | 177332-37-5 | [3][5] |

| Molecular Formula | C₂₉H₂₃F₃N₂O₉S | [3][6] |

| Molecular Weight | ~632.6 g/mol | [2][3][5][6][15] |

| Exact Mass | 632.10763598 Da | [3][6] |

| UV-Vis Absorption Max (λmax) | 383 nm | [3] |

| Chemiluminescence Emission Max (λem) | ~426 nm | [3] |

| Recommended Labeling pH | 8.3 - 8.5 | [11][12] |

| Solubility | Soluble in DMSO, DMF | [5][15] |

| Storage (Solid Form) | ≤ -15°C, desiccated, protected from light | [5][13] |

| Storage (DMSO Stock) | ≤ -15°C for up to two weeks | [13] |

Conclusion

Acridinium C2 NHS Ester stands out as a premier chemiluminescent labeling reagent due to its combination of a highly efficient light-emitting core and a versatile amine-reactive functional group. Its rapid reaction kinetics, high quantum yield, and the stability of the resulting conjugates make it an invaluable tool for developing sensitive and high-throughput diagnostic assays.[1][3][7] Understanding the fundamental principles of its chemiluminescence and labeling chemistry, as outlined in this guide, is crucial for researchers aiming to harness its full potential in clinical and research applications.

References

- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acridinium C2 NHS Ester | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Acridinium C2 NHS Ester | C29H23F3N2O9S | CID 46780081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. fluidic.com [fluidic.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Acridinium C2, NHS Ester | CAS 177332-37-5 | AAT Bioquest | Biomol.com [biomol.com]

- 15. Enzo Life Sciences Acridinium C2, NHS Ester (1mg). CAS: 177332-37-5, Quantity: | Fisher Scientific [fishersci.com]

physical and chemical properties of Acridinium C2 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinium (B8443388) C2 N-hydroxysuccinimide (NHS) Ester is a highly reactive chemiluminescent labeling reagent widely utilized in the development of sensitive detection assays for proteins, nucleic acids, and other biomolecules.[1][2][3] Its utility stems from the stable amide bond formed between the NHS ester group and primary amines on the target molecule, and the subsequent light-emitting reaction upon oxidation with hydrogen peroxide in an alkaline solution.[1][4] This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and underlying mechanisms of Acridinium C2 NHS Ester.

Core Properties

Acridinium C2 NHS Ester is a solid, yellow powder with a well-defined chemical structure and molecular weight.[5][6][7] A summary of its key physical and chemical properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of Acridinium C2 NHS Ester

| Property | Value | References |

| Chemical Name | 9-[[4-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]phenoxy]carbonyl]-10-methyl-acridinium, 1,1,1-trifluoromethanesulfonate | [8] |

| Synonyms | Acridinium C2 N-hydroxysuccinimide ester, 4-(2-Succinimidyl-oxycarbonylethyl)-phenyl-10-acridinium-9-carboxylate Triflurormethyl Sulfonate | [1][8] |

| CAS Number | 177332-37-5 | [5][6][9] |

| Molecular Formula | C29H23F3N2O9S | [5][6] |

| Molecular Weight | 632.56 g/mol | [5][6][8][10] |

| Exact Mass | 632.10763598 Da | [1][8][10] |

| Appearance | Solid, Crystalline Solid | [9][11][12] |

| Melting Point | 230–232 °C | [6][11] |

| Solubility | Soluble in DMSO and methanol. Sparingly soluble in aqueous buffers. | [5][12] |

| Storage | Store at -20°C, desiccated and protected from light. | [5][9][13] |

| Stability | Stable for ≥ 4 years when stored correctly.[9] In acidic solutions (pH < 4.8), it is very stable.[4] Hydrolysis of the NHS ester is pH-dependent, with the rate increasing at higher pH.[14][15] |

Experimental Protocols

The following sections detail the methodologies for key experiments involving Acridinium C2 NHS Ester, including a standard protein labeling procedure and the subsequent chemiluminescence detection assay.

Protein Labeling with Acridinium C2 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins, such as Immunoglobulin G (IgG), with Acridinium C2 NHS Ester. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein to form a stable amide bond.[16][17][18]

Materials:

-

Protein solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4) free of primary amines (e.g., Tris) and stabilizers like BSA.[13]

-

Acridinium C2 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[16][17]

-

Purification column (e.g., Sephadex® G-25) for separating the labeled protein from unreacted label.[13][16]

Procedure:

-

Prepare Protein Solution: Adjust the concentration of the protein solution to 1-10 mg/mL in a suitable buffer.[17]

-

Prepare Acridinium C2 NHS Ester Stock Solution: Dissolve the required amount of Acridinium C2 NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13] This solution should be prepared fresh.

-

Adjust pH of Protein Solution: Add a small volume of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the protein solution to raise the pH to the optimal range for the labeling reaction.[13][17] A final concentration of 0.1 M sodium bicarbonate is often used.[17]

-

Labeling Reaction: Add the Acridinium C2 NHS Ester stock solution to the protein solution. The molar ratio of the ester to the protein may need to be optimized, with ratios of 5:1, 10:1, 15:1, or 20:1 often tested.[13] Gently mix and incubate the reaction for 1 hour at room temperature or overnight on ice.[16][19]

-

Purification: Separate the acridinium-labeled protein from the unreacted ester and byproducts using a gel filtration column (e.g., Sephadex® G-25).[13][16]

-

Characterization: Determine the protein concentration and the degree of labeling of the final conjugate.

Caption: Experimental workflow for labeling proteins with Acridinium C2 NHS Ester.

Chemiluminescence Detection Assay

The following protocol outlines the steps to trigger the light-emitting reaction of an acridinium-labeled biomolecule.

Materials:

-

Acridinium-labeled biomolecule

-

Trigger Solution A: 0.1% H₂O₂ in 0.1 M HNO₃

-

Trigger Solution B: 0.25 M NaOH with 2% Triton-100[20]

-

Luminometer

Procedure:

-

Pipette the acridinium-labeled sample into a luminometer tube.

-

Place the tube in the luminometer.

-

Inject Trigger Solution A followed immediately by Trigger Solution B.

-

Measure the light emission (chemiluminescence) over a short period (typically less than 5 seconds).[1][4] The light emission is typically maximal at a wavelength of 430 nm.[21]

Signaling Pathway: The Chemiluminescence Reaction

The chemiluminescence of Acridinium C2 NHS Ester is a multi-step process initiated by the reaction with hydrogen peroxide in an alkaline environment.[1][4]

The reaction proceeds as follows:

-

Nucleophilic Attack: In an alkaline solution, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This anion acts as a nucleophile and attacks the electron-deficient carbon atom of the acridinium ring.[21][22]

-

Formation of a Dioxetanone Intermediate: This attack leads to the formation of a highly unstable, strained four-membered ring intermediate called a dioxetanone.[1]

-

Decomposition and Light Emission: The unstable dioxetanone rapidly decomposes, releasing the leaving group (the phenoxy portion of the original ester) and forming an electronically excited N-methylacridone.[21]

-

Return to Ground State: The excited N-methylacridone returns to its stable ground state, releasing the excess energy in the form of a photon of light.[21]

Caption: The chemiluminescence reaction pathway of Acridinium Ester.

Chemical Reactivity and Stability

Reaction with Primary Amines

The N-hydroxysuccinimide ester is a highly efficient amine-reactive functional group.[16][17] It reacts with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable covalent amide bond.[18][] This reaction is highly selective for primary amines over other nucleophiles like hydroxyl and sulfhydryl groups under typical labeling conditions.[18] The optimal pH for this reaction is between 8.3 and 8.5.[17][24] At lower pH values, the primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly.[14][17]

Hydrolysis

A competing reaction to the desired amination is the hydrolysis of the NHS ester group in aqueous solutions.[14][15] This reaction cleaves the ester, rendering it inactive for labeling. The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[14][15] For instance, the half-life of an NHS ester can be several hours at pH 7 but may decrease to mere minutes at pH 8.6.[14] Therefore, it is crucial to perform labeling reactions promptly after preparing the necessary solutions.

Stability Considerations

For long-term storage, Acridinium C2 NHS Ester should be kept at -20°C in a desiccated, light-protected environment.[9][13] Stock solutions in anhydrous DMSO can be stored at -20°C for a limited time, typically up to a few weeks.[13] Labeled protein conjugates are generally stored at 4°C for short-term use or at -20°C for long-term storage, often in the presence of a carrier protein like BSA to prevent denaturation and non-specific binding.[13] The stability of the acridinium moiety itself is also pH-dependent, with greater stability observed in acidic conditions (pH < 4.8).[4]

Conclusion

Acridinium C2 NHS Ester is a powerful tool for researchers and scientists in the development of highly sensitive chemiluminescent assays. Its well-characterized physical and chemical properties, coupled with straightforward labeling protocols, make it an attractive choice for a wide range of applications in diagnostics and drug development. By understanding the principles of its reactivity, stability, and the mechanism of its light emission, users can effectively harness the capabilities of this versatile reagent.

References

- 1. Acridinium C2 NHS Ester | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acridinium C2 NHS Ester | 177332-37-5 [chemicalbook.com]

- 4. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Enzo Life Sciences Acridinium C2, NHS Ester (1mg). CAS: 177332-37-5, Quantity: | Fisher Scientific [fishersci.com]

- 6. Acridinium C2 NHS Ester | CAS#:177332-37-5 | Chemsrc [chemsrc.com]

- 7. Acridinium Ester Nsp-SA-NHS Colour High Purity Light Yellow Powder - Nsp-SA-NHS Manufacturer, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]

- 8. Acridinium C2 NHS Ester | C29H23F3N2O9S | CID 46780081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Acridinium C2 NHS Ester | LGC Standards [lgcstandards.com]

- 11. gentaurpdf.com [gentaurpdf.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

- 17. lumiprobe.com [lumiprobe.com]

- 18. glenresearch.com [glenresearch.com]

- 19. interchim.fr [interchim.fr]

- 20. Acridinium C2, NHS Ester | CAS 177332-37-5 | AAT Bioquest | Biomol.com [biomol.com]

- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 22. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fluidic.com [fluidic.com]

An In-depth Technical Guide to the Stability and Storage of Acridinium C2 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for Acridinium (B8443388) C2 NHS Ester, a critical chemiluminescent labeling reagent. Understanding these parameters is crucial for ensuring the reproducibility and accuracy of assays, as well as for maximizing the shelf-life of this valuable compound. This document details the factors influencing its stability, recommended storage protocols, and methodologies for stability assessment.

Core Concepts: Understanding the Stability of Acridinium C2 NHS Ester

The stability of Acridinium C2 NHS Ester is primarily influenced by two key chemical features: the acridinium core and the N-hydroxysuccinimide (NHS) ester functional group. The acridinium ring is susceptible to degradation under certain pH conditions, while the NHS ester is highly reactive and prone to hydrolysis.

pH and Hydrolysis

The pH of the environment is the most critical factor affecting the stability of Acridinium C2 NHS Ester.

-

Acridinium Core: The acridinium core is most stable in acidic conditions (pH < 4.8). In alkaline solutions, the acridinium moiety can undergo a non-luminescent hydrolytic reaction, leading to a loss of chemiluminescent potential. This degradation process is accelerated at higher pH values and temperatures.[1]

-

NHS Ester: The N-hydroxysuccinimide ester is an activated ester designed for facile reaction with primary amines. However, it is also susceptible to hydrolysis, a competing reaction that converts the active ester to an unreactive carboxylic acid. The rate of NHS ester hydrolysis is significantly dependent on pH, increasing dramatically as the pH becomes more alkaline.

Temperature

Temperature plays a significant role in the stability of Acridinium C2 NHS Ester, both in its solid form and in solution. Higher temperatures accelerate the rates of both acridinium core degradation and NHS ester hydrolysis.

Moisture and Solvents

The presence of water is a key factor in the hydrolysis of the NHS ester. Therefore, it is imperative to store the solid compound in a desiccated environment and to use anhydrous solvents when preparing stock solutions. The active ester is quite reactive and should be dissolved in non-protic, dry, anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for Acridinium C2 NHS Ester in peer-reviewed literature, the following tables provide a summary of stability information based on general data for NHS esters and qualitative information for acridinium esters. These values should be considered as guidelines for handling and experimental design.

Table 1: Recommended Storage Conditions for Acridinium C2 NHS Ester

| Form | Temperature | Duration | Key Considerations |

| Lyophilized Solid | -20°C | > 1 year | Store desiccated and protected from light.[1] |

| In Anhydrous DMSO/DMF | ≤ -15°C | Up to 2 weeks | Use anhydrous solvent. Minimize freeze-thaw cycles. |

| In Anhydrous DMSO/DMF | -80°C | Up to 6 months | Use anhydrous solvent. Aliquot to avoid multiple freeze-thaw cycles. |

| Aqueous Solution | Not Recommended | - | Rapid hydrolysis of the NHS ester occurs in aqueous environments. |

Table 2: Estimated Half-life of the NHS Ester Moiety in Aqueous Solution (General Data)

| pH | Temperature | Estimated Half-life |

| 6.0 | 4°C | Several hours |

| 7.0 | 4°C | ~1 hour |

| 8.0 | 4°C | ~10-20 minutes |

| 8.5 | 4°C | < 10 minutes |

Note: This data is for general N-hydroxysuccinimide esters and should be used as an approximation for Acridinium C2 NHS Ester. The actual stability will depend on the specific buffer and other components present.

Experimental Protocols

Experimental Protocol for Assessing the Stability of Acridinium C2 NHS Ester in Solution

This protocol outlines a method to determine the stability of Acridinium C2 NHS Ester under various pH and temperature conditions by monitoring the loss of its amine-reactive capability over time.

Materials:

-

Acridinium C2 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

A primary amine-containing molecule for testing reactivity (e.g., benzylamine (B48309) or a lysine (B10760008) solution)

-

A series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

UV-Vis spectrophotometer or a luminometer

Procedure:

-

Preparation of Acridinium C2 NHS Ester Stock Solution:

-

Equilibrate the vial of lyophilized Acridinium C2 NHS Ester to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of a known concentration (e.g., 10 mg/mL) in anhydrous DMSO.

-

-

Incubation under Different Conditions:

-

Aliquots of the Acridinium C2 NHS Ester stock solution are diluted into the different pH buffers to a final desired concentration.

-

Incubate these solutions at various controlled temperatures (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Sampling and Reactivity Quenching:

-

At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each incubation condition.

-

Immediately react the aliquot with a molar excess of the primary amine solution (e.g., benzylamine) to label the remaining active NHS ester.

-

After a short reaction time (e.g., 15 minutes), add the quenching solution to stop the reaction.

-

-

Analysis of Remaining Active Ester:

-

The amount of the acridinium-amine conjugate formed at each time point is quantified using RP-HPLC. The conjugate will have a different retention time than the hydrolyzed, unreactive acridinium carboxylic acid.

-

Alternatively, the remaining active ester can be indirectly assessed by measuring the chemiluminescence of the labeled amine.

-

-

Data Analysis:

-

Plot the percentage of the remaining active Acridinium C2 NHS Ester (or the amount of conjugate formed) against time for each condition.

-

From this data, the rate of degradation and the half-life of the active ester under each condition can be calculated.

-

Visualizations

Signaling Pathway of Acridinium Ester Chemiluminescence

Caption: Chemiluminescent reaction pathway of Acridinium C2 NHS Ester.

Experimental Workflow for Stability Assessment

Caption: Workflow for determining the stability of Acridinium C2 NHS Ester.

Logical Relationship for Optimal Handling and Storage

Caption: Decision tree for the optimal handling and storage of Acridinium C2 NHS Ester.

References

An In-depth Technical Guide to the Acridinium Ester Light Emission Reaction

For Researchers, Scientists, and Drug Development Professionals

Acridinium (B8443388) esters are a class of chemiluminescent compounds that have become indispensable in the field of diagnostics and biomedical research. Their high quantum yield, rapid reaction kinetics, and the simplicity of their light-emitting reaction make them ideal labels for immunoassays and other sensitive detection methods. This guide provides a comprehensive overview of the core principles of the acridinium ester light emission reaction, detailed experimental protocols, and quantitative data to support the design and optimization of assays utilizing this technology.

Core Principles of the Acridinium Ester Chemiluminescence Reaction

The light-emitting reaction of acridinium esters is a rapid, non-enzymatic process triggered by an oxidant, typically hydrogen peroxide, under alkaline conditions.[1][2][3] The fundamental mechanism involves the nucleophilic attack of a hydroperoxide anion on the electron-deficient carbon atom of the acridinium ring.[4][5] This leads to the formation of a short-lived, high-energy dioxetanone intermediate.[2][6] The subsequent decomposition of this unstable intermediate results in the formation of an electronically excited N-methylacridone, which then decays to its ground state, releasing energy in the form of a photon of light.[4][7][8] The wavelength of the emitted light is typically around 430 nm.[8]

The reaction is known for its "flash-type" kinetics, with light emission reaching its maximum intensity within seconds and decaying rapidly.[6][9] However, the kinetic profile can be modulated by altering the chemical structure of the acridinium ester, leading to "glow-type" emissions with a more sustained light output.[6] This versatility allows for adaptation to various detection systems and assay requirements.

Several factors can influence the efficiency and kinetics of the light emission, including the pH of the reaction medium, the concentration of hydrogen peroxide, and the presence of surfactants.[10][11][12] The chemical structure of the acridinium ester itself plays a crucial role; modifications to the acridinium ring or the phenyl ester leaving group can significantly impact the quantum yield and stability of the compound.[7][8][13] For instance, the addition of electron-donating groups to the acridinium ring has been shown to increase light output.[14]

Quantitative Data on Acridinium Ester Performance

The performance of acridinium ester-based assays is characterized by high sensitivity and a wide dynamic range. The following tables summarize key quantitative data related to their performance in various applications.

| Parameter | Value | Reference |

| Detection Limit | ||

| Acridinium Ester Labeled Antibody | ~8 x 10⁻¹⁹ mol | [15] |

| Hydrogen Peroxide | 0.25 µM | [16] |

| Glutamate | 0.5 µM | [16] |

| Human Epididymis Protein 4 (HE4) | 0.084 ng/mL (3.36 pM) | [17] |

| Reaction Kinetics | ||

| Time to Peak Emission (Flash-type) | < 5 seconds | [6][9] |

| Quantification Time per Sample | 5 seconds | [18] |

| Assay Performance | ||

| Linear Range for Hydrogen Peroxide | 0.05–10 mM | [13] |

| Linear Range for Glucose | 10–2000 µM | [13] |

| Structural Effects on Light Emission | ||

| 3,4-dicyanophenyl substituted acridinium ester vs. unsubstituted | ~100 times stronger intensity | [13] |

| Effect of CTAC surfactant on labeled albumin | 42-fold increase in intensity | [11] |

| Effect of Triton X-100 on labeled antibody | 15-fold increase in intensity | [11] |

Experimental Protocols

This protocol outlines a typical sandwich immunoassay using an acridinium ester-labeled detection antibody.[9]

Materials:

-

Microplate or magnetic beads coated with a capture antibody.

-

Analyte-containing sample or standard.

-

Acridinium ester-labeled detection antibody.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Assay Buffer (e.g., PBS with 1% BSA).

-

Trigger Solution A (e.g., 0.1 M HNO₃ and 2% Triton-100).[9]

-

Trigger Solution B (e.g., 0.25 M NaOH containing 0.2% H₂O₂).[9]

-

Luminometer.

Procedure:

-

Antigen Capture: Add 100 µL of the sample or standard to each well of the microplate coated with the capture antibody. Incubate for 1-2 hours at 37°C.

-

Washing: Wash the wells three times with Wash Buffer to remove unbound antigen.

-

Detection Antibody Binding: Add 100 µL of the acridinium ester-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

-

Washing: Wash the wells five times with Wash Buffer to remove unbound labeled antibody.

-

Chemiluminescence Measurement: Place the microplate in a luminometer. Inject Trigger Solution A followed immediately by Trigger Solution B into each well. Measure the light emission in Relative Light Units (RLU) for 1-5 seconds.[9]

-

Data Analysis: Correlate the RLU values with the concentration of the analyte using a standard curve.

This protocol describes the labeling of an antibody with an N-hydroxysuccinimide (NHS) ester-activated acridinium ester.[19][20]

Materials:

-

Antibody to be labeled (1-5 mg/mL in a suitable buffer).

-

Acridinium Ester-NHS.

-

Anhydrous, aprotic solvent (e.g., DMF or DMSO).[21]

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).[17]

-

Quenching Solution (e.g., 10% lysine (B10760008) solution).[20]

-

Purification column (e.g., Sephadex G-25).[9]

-

Elution Buffer (e.g., 0.1 M PBS, pH 6.3).[9]

Procedure:

-

Antibody Preparation: Prepare the antibody solution in the Labeling Buffer at a concentration of 1-5 mg/mL.

-

Acridinium Ester Stock Solution: Dissolve the Acridinium Ester-NHS in the anhydrous solvent to a desired concentration (e.g., 1-10 mg/mL).

-

Labeling Reaction: Add a calculated volume of the Acridinium Ester-NHS stock solution to the antibody solution. The molar ratio of acridinium ester to antibody will need to be optimized for each specific antibody. Vortex gently and incubate for 30 minutes at room temperature with stirring.

-

Quenching: Add a small volume of the Quenching Solution (e.g., 10 µL of 10% lysine) to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Separate the labeled antibody from the unreacted acridinium ester using a gel filtration column equilibrated with the Elution Buffer.

-

Characterization: Determine the concentration and labeling efficiency of the purified labeled antibody.

Visualizations

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The difference between acridinium ester and other mainstream chemiluminescent reagents [vacutaineradditives.com]

- 3. Strongly 98% Acridinium Ester chemiluminescence Acridinium Ester Trigger Solution [vacutaineradditives.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Flow injection chemiluminescence study of acridinium ester stability and kinetics of decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of surfactants on the intensity of chemiluminescence emission from acridinium ester labelled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Studies of acridinium ester labeled antibodies for chemiluminescence d" by Wanda Sue Reiter [digitalcommons.unl.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Research Portal [iro.uiowa.edu]

- 17. mdpi.com [mdpi.com]

- 18. Acridinium esters as high-specific-activity labels in immunoassay. | Semantic Scholar [semanticscholar.org]

- 19. Lumiwox™ acridinium NHS ester | AAT Bioquest [aatbio.com]

- 20. Protocol for Chemiluminescence Labeling [thelabrat.com]

- 21. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Acridinium C2 NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Acridinium (B8443388) C2 NHS Ester, a prominent chemiluminescent labeling reagent. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, experimental protocols for biomolecule conjugation, and the underlying mechanism of its light-emitting reaction.

Core Compound Specifications

Acridinium C2 NHS Ester is a widely utilized tool in sensitive detection methodologies, particularly in immunoassays and nucleic acid hybridization assays.[1][2] Its key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 177332-37-5 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 632.56 g/mol | [1][5][6][7] |

| Molecular Formula | C₂₉H₂₃F₃N₂O₉S | [4][6][8] |

Mechanism of Action: Chemiluminescence

The utility of Acridinium C2 NHS Ester lies in its ability to produce a quantifiable light signal. This chemiluminescent reaction is triggered by the addition of hydrogen peroxide under alkaline conditions.[8][9] The process involves the oxidation of the acridinium ring, leading to the formation of an unstable dioxetanone intermediate. This intermediate then decomposes to an electronically excited acridone, which releases a photon of light as it returns to its ground state.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acridinium C2, NHS Ester | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Chemiluminescence Labeling [thelabrat.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

The Solubility of Acridinium C2 NHS Ester: A Technical Guide for Researchers

An in-depth examination of the solubility, stability, and handling of Acridinium (B8443388) C2 NHS Ester for optimal performance in chemiluminescence-based assays and bioconjugation.

Acridinium C2 NHS Ester is a highly favored chemiluminescent label extensively used in immunoassays and nucleic acid probe detection due to its high quantum yield and rapid light emission kinetics.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for its efficient covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.[2] A critical aspect for the successful use of this reagent is its proper dissolution and handling, which is fundamentally dependent on its solubility in various laboratory solvents. This technical guide provides a comprehensive overview of the solubility of Acridinium C2 NHS Ester, along with detailed experimental protocols and a visualization of its chemiluminescent signaling pathway.

Solubility Profile

The solubility of Acridinium C2 NHS Ester is a key factor in the preparation of stock solutions for labeling reactions. Due to the reactive nature of the NHS ester, which is susceptible to hydrolysis, anhydrous aprotic solvents are generally recommended for reconstitution.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of Acridinium C2 NHS Ester in common laboratory solvents.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 25 mg/mL | Cayman Chemical[5] |

| ~4 mM (~2.7 mg/mL) | Vertex AI Search[1] | |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Cayman Chemical[5] |

| up to 10 mg/mL | Vertex AI Search[1] | |

| DMSO:PBS (pH 7.2) (1:1) | 1 mg/mL | Cayman Chemical[5] |

| Methanol | Soluble | Fisher Scientific[6] |

Qualitative Solubility and Solvent Recommendations

Acridinium C2 NHS Ester is readily soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1][5] These solvents are ideal for preparing concentrated stock solutions. While it is also cited as being soluble in methanol, it is important to use anhydrous grades of any solvent to prevent hydrolysis of the NHS ester, which would render it inactive for conjugation.[1][6] For labeling reactions in aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept low, typically less than 10% of the total reaction volume, to avoid denaturation of the protein or biomolecule being labeled.[7]

Experimental Protocols

Protocol for Preparation of Acridinium C2 NHS Ester Stock Solution

This protocol outlines the standard procedure for dissolving Acridinium C2 NHS Ester for use in labeling reactions.

Materials:

-

Acridinium C2 NHS Ester (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Bring the vial of Acridinium C2 NHS Ester to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).[7]

-

Vortex the vial for a few minutes to ensure the powder is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

The stock solution is now ready for use in labeling reactions.

Storage and Stability:

-

Lyophilized Acridinium C2 NHS Ester should be stored at -20°C, protected from light.[7]

-

Reconstituted stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

The stability of acridinium esters is pH-dependent. They are most stable in acidic conditions (pH < 4.8) and are susceptible to hydrolysis at higher pH, especially in alkaline solutions.[1]

Chemiluminescence Signaling Pathway and Labeling Workflow

The utility of Acridinium C2 NHS Ester lies in its ability to produce a quantifiable light signal upon oxidation in an alkaline environment. This property is harnessed in various detection assays.

Figure 1. Workflow of bioconjugation and the subsequent chemiluminescence reaction of Acridinium C2 NHS Ester.

The process begins with the covalent attachment of the Acridinium C2 NHS Ester to a biomolecule. The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.[2] The resulting acridinium-labeled biomolecule is then stable under appropriate storage conditions.

The detection phase is initiated by the addition of a trigger solution containing hydrogen peroxide at an alkaline pH.[1][4] This triggers an oxidative reaction, leading to the formation of a short-lived, high-energy dioxetanone intermediate.[2] As this intermediate decomposes to the stable ground state, N-methylacridone, it releases energy in the form of light, typically with a maximum emission wavelength around 430 nm.[1] This flash of light can be measured using a luminometer.

Figure 2. A generalized experimental workflow for labeling a protein with Acridinium C2 NHS Ester.

This diagram illustrates the key steps involved in a typical labeling experiment. It is essential to start with a purified protein in a buffer free of primary amines (e.g., Tris) and at an optimal pH for the conjugation reaction (pH 8.5-9.5).[7][8] After the reaction and purification, the labeled conjugate is ready for use in downstream applications such as immunoassays.

References

- 1. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Acridinium C2 NHS Ester | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acridinium C2, NHS Ester | CAS 177332-37-5 | AAT Bioquest | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Enzo Life Sciences Acridinium C2, NHS Ester (1mg). CAS: 177332-37-5, Quantity: | Fisher Scientific [fishersci.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

An In-Depth Technical Guide to the Reaction of Acridinium C2 NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical applications of the reaction between Acridinium (B8443388) C2 NHS Ester and primary amines. This conjugation chemistry is fundamental to the development of highly sensitive chemiluminescent assays widely used in clinical diagnostics, pharmaceutical research, and environmental analysis.[1]

Core Principles of the Reaction

The reaction between Acridinium C2 N-hydroxysuccinimide (NHS) ester and a primary amine is a nucleophilic acyl substitution.[] The primary amine, typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This covalent linkage is effectively irreversible under physiological conditions, ensuring the stability of the resulting conjugate.[]

The efficiency of this labeling reaction is highly dependent on several factors, including pH, temperature, and the molar ratio of reactants. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce labeling efficiency.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of Acridinium C2 NHS Ester to primary amines and the properties of the resulting conjugates.

Table 1: Optimal Reaction Conditions for Acridinium C2 NHS Ester Labeling

| Parameter | Recommended Range/Value | Notes |

| pH | 8.0 - 9.5 | The reaction rate with primary amines is optimal in this range. Higher pH increases the rate of NHS ester hydrolysis.[5][6] |

| Temperature | Room Temperature (20-25°C) or 37°C | The reaction is typically carried out at room temperature or slightly elevated to 37°C to increase the reaction rate.[5] |

| Reaction Time | 1 hour | A one-hour incubation is generally sufficient for efficient labeling.[5] |

| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling.[5] |

| Solvent for Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved in a dry, aprotic solvent immediately before use to minimize hydrolysis.[5] |

| DMSO in Reaction Mixture | < 10% (v/v) | High concentrations of organic solvents can denature proteins.[5] |

Table 2: Stability and Storage of Acridinium C2 NHS Ester and Conjugates

| Substance | Storage Temperature | Shelf Life | Notes |

| Acridinium C2 NHS Ester (Solid) | < -15°C | Up to 1 year | Must be stored desiccated and protected from light.[5][7] |

| Acridinium C2 NHS Ester (in DMSO) | < -15°C | Less than 2 weeks | Reconstituted stock solutions are less stable.[5] |

| Protein Conjugate (in solution) | 4°C | Up to 2 months | Store at > 0.5 mg/mL with a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide), protected from light.[5] |

| Protein Conjugate (long-term) | ≤ -60°C | Extended | Aliquot to avoid freeze-thaw cycles or lyophilize for long-term stability.[5] |

Table 3: Hydrolysis Rates of NHS Esters

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4 - 5 hours[3][4] |

| 8.6 | 4°C | 10 minutes[3][4] |

Visualizing the Process: Diagrams

The following diagrams illustrate the key chemical reaction, a typical experimental workflow, and the subsequent chemiluminescence signaling pathway.

References

- 1. Using acridinium ester as the sonochemiluminescent probe for labeling of protein - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. fluidic.com [fluidic.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

Methodological & Application

Application Notes and Protocols for Acridinium C2 NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinium (B8443388) C2 N-hydroxysuccinimide (NHS) ester is a highly reactive chemiluminescent labeling reagent widely used in immunoassays and other biological detection systems.[1][2][3] It readily reacts with primary amino groups (-NH2) on proteins, peptides, and other biomolecules to form a stable amide bond.[4][5][6] The resulting acridinium-labeled conjugate emits a flash of light upon reaction with hydrogen peroxide in an alkaline solution, enabling highly sensitive detection.[1][4][7] This document provides a detailed protocol for labeling proteins with Acridinium C2 NHS Ester, including reagent preparation, reaction conditions, purification of the conjugate, and storage recommendations.

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester of the acridinium molecule. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the acridinium ester and the protein. The reaction is pH-dependent, with optimal labeling occurring at a slightly alkaline pH (8.0-9.0) to ensure the primary amines are deprotonated and thus more nucleophilic.[6][8][9]

The subsequent chemiluminescence reaction is triggered by the addition of an alkaline hydrogen peroxide solution. This leads to the formation of an unstable dioxetanone intermediate, which upon decomposition, releases energy in the form of light.[4][10]

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Acridinium C2 NHS Ester | AAT Bioquest | 26015 | ≤ -15°C, desiccated, protected from light[11] |

| Protein to be labeled (e.g., IgG) | N/A | N/A | As per manufacturer's instructions |

| Dimethylsulfoxide (DMSO), anhydrous | Various | N/A | Room temperature, desiccated |

| Sodium Bicarbonate (NaHCO3) | Various | N/A | Room temperature |

| Sodium Hydroxide (NaOH), 1 M | Various | N/A | Room temperature |

| Hydrochloric Acid (HCl), 1 M | Various | N/A | Room temperature |

| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | N/A | Room temperature |

| Desalting Columns (e.g., Sephadex® G-25) | Various | N/A | Room temperature |

Experimental Protocols

Reagent Preparation

4.1.1. Protein Solution

-

The protein solution should be free of any amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the target protein for labeling.[11]

-

If necessary, dialyze or desalt the protein solution into a suitable buffer such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) or PBS (pH 7.2-7.4).[6][8]

-

The recommended protein concentration is between 5-20 mg/mL.[6]

4.1.2. 1 M Sodium Bicarbonate Buffer (pH 8.5-9.5)

-

Dissolve 84.01 mg of sodium bicarbonate in 1 mL of deionized water.

-

Adjust the pH to between 8.5 and 9.5 using 1 M NaOH or 1 M HCl as needed.[11]

4.1.3. Acridinium C2 NHS Ester Stock Solution

-

Immediately before use, dissolve the required amount of Acridinium C2 NHS Ester in anhydrous DMSO. A common stock concentration is 10 mg/mL.[11]

-

The volume of DMSO should be less than 10% of the total reaction volume to avoid protein denaturation.[11]

-

Reconstituted Acridinium C2 NHS Ester in DMSO can be stored at < -15°C for up to two weeks.[11]

Protein Labeling Procedure

The optimal molar ratio of Acridinium C2 NHS Ester to protein for achieving the desired degree of labeling must be determined empirically. Ratios of 5:1, 10:1, 15:1, and 20:1 are good starting points.[11]

Example Protocol for Labeling IgG (Molecular Weight ~150 kDa) at a 10:1 Molar Ratio:

-

Prepare the Protein Solution:

-

Prepare the Acridinium C2 NHS Ester Labeling Solution:

-

Prepare a 10 mg/mL solution of Acridinium C2 NHS Ester in DMSO.[11]

-

-

Perform the Conjugation Reaction:

-

To label 1 mg of IgG at a 10:1 molar ratio, add 4.22 µL of the 10 mg/mL Acridinium C2 NHS Ester solution to the 100 µL of the pH-adjusted IgG solution.[11]

-

Mix thoroughly by gentle vortexing or continuous rotation.

-

Incubate the reaction mixture for 1 hour at room temperature (or 37°C for potentially faster reaction) with continuous shaking.[11]

-

Purification of the Labeled Protein

It is crucial to remove any unreacted or hydrolyzed Acridinium C2 NHS Ester from the labeled protein. This is typically achieved using a desalting column.

-

Prepare the Desalting Column:

-

Equilibrate a Sephadex® G-25, Bio-Gel® P-6 DG, or similar desalting column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.

-

-

Purify the Conjugate:

-

Apply the entire reaction mixture from the conjugation step to the top of the equilibrated desalting column.

-

Elute the labeled protein with PBS (pH 7.2-7.4).

-

Collect the fractions containing the purified protein conjugate. The labeled protein will typically elute in the void volume.

-

Storage of the Labeled Protein

-

Store the purified protein conjugate at a concentration greater than 0.5 mg/mL.

-

For short-term storage, keep at 4°C.

-

For long-term storage, store at -20°C to -80°C. It is recommended to add a carrier protein (e.g., 0.1% BSA) for long-term stability and to aliquot the conjugate to avoid repeated freeze-thaw cycles.[5][11]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference |

| Protein Concentration | 5 - 20 mg/mL | [6] |

| Labeling Buffer pH | 8.0 - 9.5 | [8][9][11] |

| Molar Ratio (Label:Protein) | 5:1 to 20:1 (empirically determined) | [11] |

| Reaction Temperature | Room Temperature or 37°C | [11] |

| Reaction Time | 1 hour | [11] |

| DMSO in Reaction Volume | < 10% | [11] |

| Storage of Acridinium Ester | ≤ -15°C, desiccated, protected from light | [11] |

| Storage of Labeled Protein | > 0.5 mg/mL, 4°C (short-term), -20°C to -80°C (long-term) | [5][11] |

Visualizations

Signaling Pathway: Acridinium Ester Chemiluminescence

Caption: The chemiluminescence reaction pathway of an acridinium ester conjugate.

Experimental Workflow: Protein Labeling

Caption: A step-by-step workflow for labeling proteins with Acridinium C2 NHS Ester.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Acridinium C2, NHS Ester | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acridinium C2 NHS Ester | Benchchem [benchchem.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. glenresearch.com [glenresearch.com]

- 7. Lumiwox™ acridinium NHS ester | AAT Bioquest [aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Acridinium C2 NHS Ester in Chemiluminescence Immunoassay (CLIA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinium (B8443388) C2 N-hydroxysuccinimide (NHS) Ester is a highly efficient chemiluminescent label widely employed in the development of sensitive immunoassays. Its use in Chemiluminescence Immunoassay (CLIA) offers significant advantages, including high quantum yield, rapid light emission kinetics, and excellent signal-to-noise ratios, enabling the detection of analytes at attomole levels.[1][2] This document provides detailed application notes and experimental protocols for the utilization of Acridinium C2 NHS Ester in CLIA, catering to researchers, scientists, and professionals in drug development.

Acridinium esters emit light upon reaction with alkaline hydrogen peroxide, a process that is rapid and does not necessitate enzymatic catalysis, thereby simplifying assay design.[3] The light emission is a flash-type reaction, typically completing within a few seconds, which is ideal for high-throughput screening applications. The compact size of the acridinium ester molecule minimizes steric hindrance when labeling biomolecules such as antibodies, thus preserving their biological activity.

Principle of Acridinium Ester-Based CLIA

In a typical sandwich immunoassay format, a capture antibody is immobilized on a solid phase, such as a microplate or magnetic beads. The sample containing the analyte of interest is then introduced, allowing the analyte to bind to the capture antibody. Subsequently, a detection antibody, covalently labeled with Acridinium C2 NHS Ester, is added. This labeled antibody binds to a different epitope on the captured analyte. After a series of washing steps to remove unbound reagents, the addition of a trigger solution containing hydrogen peroxide in an alkaline buffer initiates the chemiluminescent reaction. The resulting light emission is measured by a luminometer, and the intensity of the light is directly proportional to the concentration of the analyte in the sample.

Data Presentation

Table 1: Physicochemical and Chemiluminescent Properties of Acridinium C2 NHS Ester

| Property | Value | Reference |

| Molecular Weight | ~632.6 g/mol | [4] |

| Excitation | Chemical (H₂O₂) | [1] |

| Emission Maximum | ~430 nm | [2] |

| Chemiluminescence Quantum Yield | 2-7% (in aqueous environments) | [1][5] |

| Signal Generation Time | Flash-type, peaks within seconds | [3][6] |

Table 2: Typical Performance Characteristics of Acridinium Ester-Based CLIA

| Parameter | Typical Value | Reference |

| Labeling Efficiency | ||

| Molar Incorporation Ratio (label:antibody) | 2.8:1 (for α-fetoprotein mAb) | [7][8] |

| Average Labeling Efficiency | 1.92 ± 0.08 | [9] |

| Assay Performance (Example: HBsAg CLIA) | ||

| Detection Limit | 0.05 IU/mL | [10] |

| Linear Range | 0.05 - 150 IU/mL | [10] |

| Intra-assay Variation (CV) | < 5% | [10] |

| Inter-assay Variation (CV) | < 8% | [10] |

| Conjugate Stability | ||

| Lyophilized Conjugate at -20°C | > 1 year | [3] |

| Conjugate Solution (with 2 mM sodium azide) at 4°C | ~2 months | [11] |

| Conjugate Solution (pH < 4.8) at Room Temperature | ~4 weeks | [3] |

Experimental Protocols

Protocol 1: Antibody Labeling with Acridinium C2 NHS Ester

This protocol outlines the covalent labeling of antibodies with Acridinium C2 NHS Ester.

Materials:

-

Antibody (or protein) to be labeled (free of BSA, glycine, or sodium azide)

-

Acridinium C2 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5

-

Quenching Buffer: 100 mM Tris or Lysine, pH 8.0

-

Purification Column (e.g., Sephadex G-25)

-

Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the antibody is already in a buffer, ensure the pH is adjusted to 8.0-8.5.

-

-

Acridinium C2 NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the Acridinium C2 NHS Ester in anhydrous DMSO to a concentration of 1-10 mg/mL.[11]

-

-

Labeling Reaction:

-

Add a calculated amount of the Acridinium C2 NHS Ester stock solution to the antibody solution. A molar ratio of 10:1 to 20:1 (ester:antibody) is a good starting point for optimization.[11]

-

Ensure the final DMSO concentration in the reaction mixture is less than 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from the unreacted Acridinium C2 NHS Ester using a desalting column (e.g., Sephadex G-25) equilibrated with Elution Buffer.

-

Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.

-

Pool the fractions containing the labeled antibody.

-

-

Characterization and Storage:

-

Determine the concentration of the labeled antibody and optionally, the degree of labeling.

-

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. For long-term storage, adding a carrier protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02%) is recommended. The conjugate solution can be stored at 4°C for up to two months without significant loss of activity when stored in the presence of 2 mM sodium azide and protected from light.[11]

-

Protocol 2: Sandwich CLIA using Acridinium Ester-Labeled Antibody

This protocol provides a general procedure for a sandwich immunoassay.

Materials:

-

Microplate or magnetic beads coated with capture antibody

-

Sample or standards containing the analyte

-

Acridinium Ester-labeled detection antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., PBS with 1% BSA)

-

Trigger Solution A: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide

-

Trigger Solution B: 0.25 M Sodium Hydroxide with a surfactant (e.g., Triton X-100)

-

Luminometer

Procedure:

-

Antigen Capture:

-

Add 100 µL of the sample or standard to each well of the microplate (or to the magnetic beads).

-

Incubate for 1-2 hours at 37°C.

-

Wash the wells three times with Wash Buffer.

-

-

Detection Antibody Binding:

-

Add 100 µL of the Acridinium Ester-labeled detection antibody, diluted in Assay Buffer, to each well.

-

Incubate for 1-2 hours at 37°C.

-

Wash the wells five times with Wash Buffer to remove unbound labeled antibody.

-

-

Chemiluminescence Measurement:

-

Place the microplate in a luminometer.

-

Inject Trigger Solution A followed immediately by Trigger Solution B into each well.

-

Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.

-

-

Data Analysis:

-

Subtract the background RLU (from a blank well) from the RLU of the samples and standards.

-

Generate a standard curve by plotting the background-corrected RLU versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their RLU values on the standard curve.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Synthesis and properties of chemiluminescent acridinium ester labels with fluorous tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Advantages of Acridinium Ester or Acridine Sulfonamide as Chemiluminescent Marker [yacooscience.com]

- 7. Acridinium esters as high-specific-activity labels in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acridinium esters as high-specific-activity labels in immunoassay. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. The Establishment of Acridinium Ester-chemiluminescence Immunoassay Method for the Quantitative Detection of Hepatitis B Surface Antigen [bjmyfx.com]

- 11. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols: Acridinium C2 NHS Ester for Nucleic Acid Probe Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinium (B8443388) esters are highly sensitive chemiluminescent labels that have become indispensable in clinical diagnostics and life science research.[1][2][3] Their application in nucleic acid hybridization assays offers a non-radioactive, high-throughput alternative with exceptional sensitivity, capable of detecting targets in the attomole range.[3][4] Acridinium C2 NHS (N-hydroxysuccinimide) Ester is specifically designed for the efficient labeling of biomolecules containing primary aliphatic amines, such as amine-modified nucleic acid probes.[4][5]

The labeling reaction involves the formation of a stable amide bond between the NHS ester of the acridinium molecule and the primary amine on the oligonucleotide.[6] Upon introduction of an alkaline hydrogen peroxide solution, the acridinium ester undergoes a rapid chemical reaction, producing a flash of light at approximately 430 nm.[2][7] This flash chemiluminescence is short-lived, typically lasting only a few seconds, which minimizes background signal and allows for rapid sample processing.[6][8]

A key advantage of acridinium ester-labeled probes is their use in hybridization protection assays (HPA). The chemiluminescent signal of the acridinium ester on an unhybridized, single-stranded probe is susceptible to hydrolysis under specific alkaline conditions, rendering it non-luminescent. However, when the probe is hybridized to its target sequence, the acridinium ester is protected within the double helix, and its ability to produce light is preserved.[8][9] This differential stability allows for a homogeneous assay format that does not require physical separation of hybridized and unhybridized probes, simplifying workflows significantly.[8]

These application notes provide detailed protocols for the labeling of amine-modified nucleic acid probes with Acridinium C2 NHS Ester, purification of the resulting conjugates, and the subsequent chemiluminescent detection assay.

Product Information and Properties

| Property | Value | Reference |

| Molecular Weight | 596.52 D | [10] |

| Chemiluminescence Emission Max | ~430 nm | [2][7] |

| Quantum Yield | 2-7% in aqueous environments | [3] |

| Detection Limit | Attomole (10⁻¹⁸ mole) range | [3][4] |

| Storage (Lyophilized) | -20°C for over a year | [6] |

| Solvents for Reconstitution | Anhydrous DMSO or DMF | [6] |

Signaling Pathway and Experimental Workflow

The chemiluminescent reaction of Acridinium C2 NHS Ester is a multi-step process initiated by an alkaline peroxide solution. The overall experimental workflow involves the labeling of an amine-modified oligonucleotide, purification of the conjugate, and subsequent detection.

References

- 1. A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label [en.bio-protocol.org]

- 2. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Acridinium ester-labelled DNA oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Chemiluminescence Labeling [thelabrat.com]

- 6. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemiluminescent DNA probes: a comparison of the acridinium ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The double helix is dehydrated: evidence from the hydrolysis of acridinium ester-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Application Notes: Acridinium C2 NHS Ester in Sandwich Immunoassay Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinium (B8443388) esters are highly sensitive chemiluminescent labels that have become integral to the development of high-performance immunoassays.[1][2] Their high quantum yield, rapid light emission kinetics, and excellent signal-to-noise ratios make them ideal for detecting low-abundance analytes with high precision.[1][3][4] Acridinium C2 NHS Ester is a specific derivative designed for the straightforward and efficient labeling of proteins, peptides, and other biomolecules containing primary amino groups through a stable amide bond.[5]

This document provides detailed application notes and protocols for the use of Acridinium C2 NHS Ester in the design and execution of sandwich immunoassays, a powerful technique for the quantification of a wide range of analytes from complex biological samples.[6]

Principle of Acridinium Ester-Based Chemiluminescent Immunoassays